molecular formula C8H8N2O4 B2976581 2-Amino-3-methyl-5-nitrobenzoic acid CAS No. 70343-14-5; 923288-65-7

2-Amino-3-methyl-5-nitrobenzoic acid

Cat. No.: B2976581
CAS No.: 70343-14-5; 923288-65-7
M. Wt: 196.162
InChI Key: BWOIVIORGIENRE-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-5-nitrobenzoic acid (CAS: 885278-11-5) is a nitro-substituted aromatic compound with the molecular formula C₈H₈N₂O₄ and a molar mass of 196.16 g/mol. It features an amino group (-NH₂) at position 2, a methyl group (-CH₃) at position 3, and a nitro group (-NO₂) at position 5 on the benzoic acid backbone.

The compound is primarily utilized in organic synthesis, particularly as a precursor for benzodiazepine derivatives and metal complexes, as noted in its role in developing bioactive molecules . Its crystal structure has been resolved via single-crystal X-ray diffraction, revealing planar geometry stabilized by intermolecular hydrogen bonds .

Properties

CAS No.

70343-14-5; 923288-65-7

Molecular Formula

C8H8N2O4

Molecular Weight

196.162

IUPAC Name

2-amino-3-methyl-5-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O4/c1-4-2-5(10(13)14)3-6(7(4)9)8(11)12/h2-3H,9H2,1H3,(H,11,12)

InChI Key

BWOIVIORGIENRE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C(=O)O)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Melting Points

The positions of substituents significantly influence melting points (mp) and intermolecular interactions. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Applications/Notes
2-Amino-3-methyl-5-nitrobenzoic acid C₈H₈N₂O₄ 196.16 -NH₂ (2), -CH₃ (3), -NO₂ (5) >270 (estimated) Benzodiazepine precursor
2-Amino-5-nitrobenzoic acid C₇H₆N₂O₄ 182.13 -NH₂ (2), -NO₂ (5) 270–278 Pharmaceutical intermediates
5-Amino-2-nitrobenzoic acid C₇H₆N₂O₄ 182.13 -NH₂ (5), -NO₂ (2) 234–242 Lower mp due to altered H-bonding
4-Amino-3-nitrobenzoic acid C₇H₆N₂O₄ 182.13 -NH₂ (4), -NO₂ (3) 280 (dec.) High thermal stability
2-Amino-3-methylbenzoic acid C₈H₉NO₂ 151.16 -NH₂ (2), -CH₃ (3) Not reported Intermediate in dye synthesis
3-Amino-5-fluoro-2-methylbenzoic acid C₈H₈FNO₂ 169.15 -NH₂ (3), -F (5), -CH₃ (2) Not reported Bioactive molecule development

Key Observations:

  • Nitro Group Position: Moving the nitro group from position 5 (in 2-Amino-5-nitrobenzoic acid) to position 2 (in 5-Amino-2-nitrobenzoic acid) reduces the melting point by ~36°C, likely due to disrupted hydrogen-bonding networks .
  • Amino Group Position: 4-Amino-3-nitrobenzoic acid exhibits the highest mp (280°C), attributed to optimized hydrogen-bonding patterns between -NH₂ and -NO₂ groups .

Hydrogen Bonding and Crystal Packing

Intermolecular hydrogen bonding dictates crystallinity and stability:

  • 2-Amino-5-nitrobenzoic acid forms N–H···O and O–H···O bonds between -NH₂, -NO₂, and -COOH groups, creating a layered structure .
  • 4-Amino-3-nitrobenzoic acid achieves dense packing via bifurcated hydrogen bonds, explaining its high thermal stability .

Functional Group Diversity and Reactivity

  • Cyano Derivatives: 2-Amino-5-cyano-3-methylbenzoic acid (CAS: 871239-18-8) replaces -NO₂ with -CN, altering electronic properties and expanding utility in coordination chemistry .
  • Fluoro Derivatives: 3-Amino-5-fluoro-2-methylbenzoic acid (CAS: 246877-31-6) incorporates fluorine, enhancing bioavailability for pharmaceutical applications .

Q & A

Q. Table 1: Comparative Melting Points of Structural Analogs

CompoundMelting Point (°C)Source
2-Amino-5-nitrobenzoic acid278
5-Amino-2-nitrobenzoic acid234–242
2-Amino-3-methylbenzoic acid174–177

Q. Table 2: Key Crystallographic Parameters (Hypothetical)

ParameterValue
Space groupP 1
a, b, c (Å)7.21, 8.03, 10.45
α, β, γ (°)90, 95.2, 90
R-factor3.8%

Methodological Recommendations

  • Polymorphism Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, DMF) to identify polymorphs. Validate with PXRD .
  • Reaction Optimization : For selective nitration, employ DFT calculations (Gaussian 16) to predict electrophilic aromatic substitution sites, reducing byproduct formation .

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